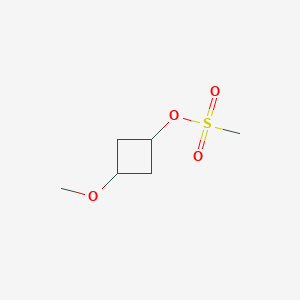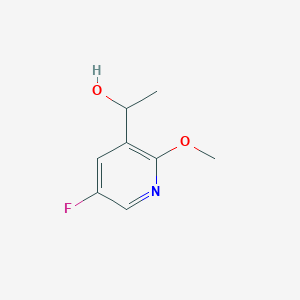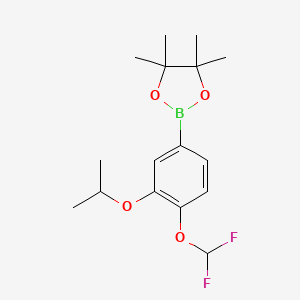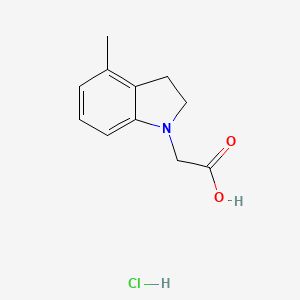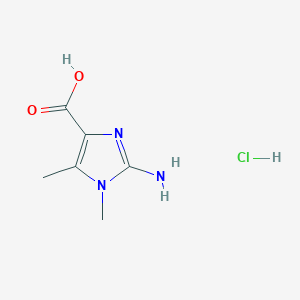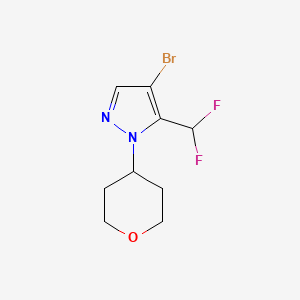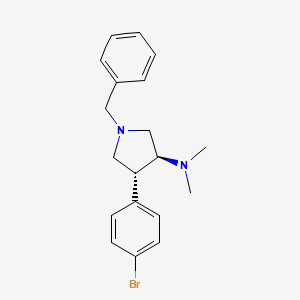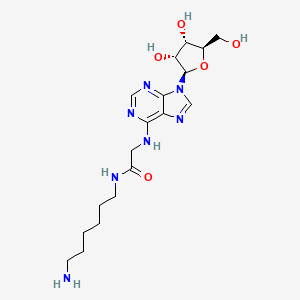![molecular formula C10H21Cl2N3O B12943456 1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dimethyl-1,4,9-triazaspiro[55]undecan-5-one dihydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
准备方法
The synthesis of 1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone, under acidic or basic conditions.
Introduction of the dimethyl groups: This step involves the alkylation of the spirocyclic core using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
化学反应分析
1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the molecule.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It serves as a tool compound in studying the biological pathways and mechanisms involving spirocyclic structures.
Chemical Biology: The compound is used in chemical biology research to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: It is utilized in the development of new materials and catalysts, owing to its unique structural properties.
作用机制
The mechanism of action of 1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride can be compared with other similar spirocyclic compounds, such as:
1,4,9-Triazaspiro[5.5]undecan-2-one derivatives: These compounds share a similar spirocyclic core but differ in the substitution pattern and functional groups, leading to variations in their biological activity and applications.
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride: This compound has an additional methyl group and a different salt form, which can affect its solubility and stability.
7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one: This compound has a larger spirocyclic ring system, which can influence its binding properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C10H21Cl2N3O |
|---|---|
分子量 |
270.20 g/mol |
IUPAC 名称 |
1,10-dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-8-7-10(3-4-11-8)9(14)12-5-6-13(10)2;;/h8,11H,3-7H2,1-2H3,(H,12,14);2*1H |
InChI 键 |
IAZZSSNCMCMKAA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2(CCN1)C(=O)NCCN2C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


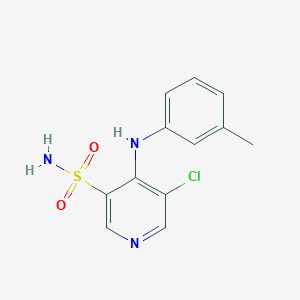

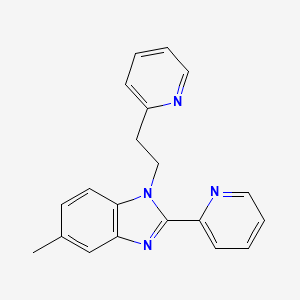
![6-Chlorobenzo[b]phenazine](/img/structure/B12943390.png)
![tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12943392.png)
